molecular formula C13H20N2O2 B6460968 1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2549005-94-7

1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6460968
CAS No.: 2549005-94-7
M. Wt: 236.31 g/mol
InChI Key: STKAWRBQEGZJOO-UHFFFAOYSA-N
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Description

Typically, a chemical compound description includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and taste if applicable .


Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the study of its reactivity, the products formed, and the conditions required for the reactions .


Physical and Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

This is typically used in the context of biological activity. It involves the study of how the compound interacts with biological systems .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves potential future research directions. It could include potential applications, improvements in synthesis methods, or new reactions .

Properties

IUPAC Name

1-(cyclobutylmethyl)-4-(2-methylpropyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10(2)8-14-6-7-15(13(17)12(14)16)9-11-4-3-5-11/h6-7,10-11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKAWRBQEGZJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN(C(=O)C1=O)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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